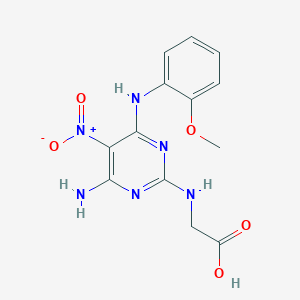![molecular formula C18H16N2O2 B2584943 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid CAS No. 1031956-82-7](/img/structure/B2584943.png)
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .
Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. For instance, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .
Applications De Recherche Scientifique
Photophysical Properties and Fluorophores
Quinoline derivatives have been synthesized and studied for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical behaviors. These compounds, characterized by dual emissions and large Stokes shifts, show solvent polarity-dependent emission properties, highlighting their potential as fluorophores for biochemical applications (Padalkar & Sekar, 2014).
Anticancer Activity
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has demonstrated their cytotoxic activity against various carcinoma cell lines, indicating their potential as anticancer agents. The synthesis of these compounds via microwave irradiation showcased the efficiency of this method, with some compounds displaying significant anticancer activity, further suggesting their role in apoptosis-induced DNA fragmentation (Bhatt, Agrawal, & Patel, 2015).
Synthesis and Transformation
Studies on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines have contributed to the development of new quinoline derivatives, focusing on potential antioxidants and radioprotectors. This research emphasizes the versatile reactivity and application of quinoline derivatives in developing bioactive compounds (Aleksanyan & Hambardzumyan, 2013).
Amylolytic Agents
Novel fluorine-bearing quinoline-4-carboxylic acids and related compounds have been synthesized for their activity against Aspergillus fungi, showcasing their potential as amylolytic agents. This research highlights the role of structural modifications in enhancing the biological activity of quinoline derivatives (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Mécanisme D'action
Target of Action
Indole derivatives, which share a similar structure to “6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways can also vary widely. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives have been shown to have a broad spectrum of biological activities .
Propriétés
IUPAC Name |
6-methyl-4-(3-methylanilino)quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)19-16-10-17(18(21)22)20-15-7-6-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJNRNXFNCVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)
![N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2584861.png)
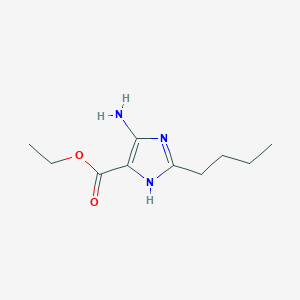
![3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2584864.png)
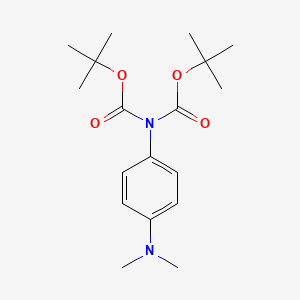

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2584869.png)
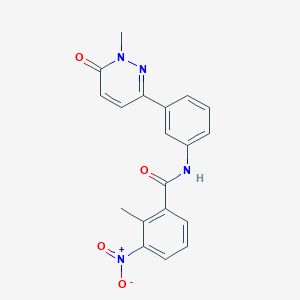
![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2584871.png)
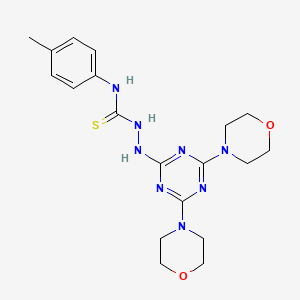
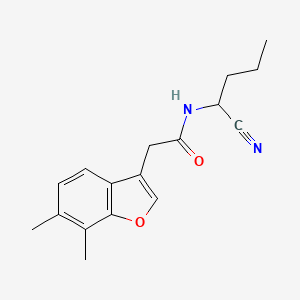
![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2584879.png)
![3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2584880.png)
